molecular formula C19H12O5S B6434594 naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate CAS No. 2419397-53-6

naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate

Cat. No.: B6434594
CAS No.: 2419397-53-6
M. Wt: 352.4 g/mol
InChI Key: XZUVANKWCXEXKW-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate (CAS 2419397-53-6) is a synthetic coumarin sulfonate ester of significant interest in medicinal and agricultural chemistry research. With a molecular formula of C19H12O5S and a molecular weight of 352.36 g/mol, this compound is characterized by the fusion of a naphthalene ring system with a coumarin core via a sulfonate linker. This compound is part of a class of molecules being investigated for their potential biological activities. Related coumarin-6-sulfonamide derivatives have demonstrated promising anti-diabetic activity by acting as potent inhibitors of the α-amylase and α-glucosidase enzymes, which are key targets for managing blood glucose levels . Furthermore, structural analogues featuring a naphthalenesulfonate group attached to a coumarin scaffold have shown notable insecticidal and acaricidal properties . Research indicates that such naphthalenesulfonate derivatives can exhibit significant toxicity against pest mites and inhibit the enzyme acetylcholinesterase (AChE), suggesting a potential mode of action . The coumarin sulfonate scaffold thus represents a versatile building block for developing new therapeutic and agrochemical agents. This product is provided for research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

naphthalen-1-yl 2-oxochromene-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5S/c20-19-11-8-14-12-15(9-10-17(14)23-19)25(21,22)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUVANKWCXEXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Route

A widely cited method involves the Knoevenagel condensation between naphthalene-1-carbaldehyde and 2-oxo-2H-chromene-6-sulfonic acid. This reaction proceeds under basic conditions (e.g., piperidine or pyridine) in anhydrous ethanol at 60–80°C for 6–8 hours. The sulfonic acid group is introduced prior to condensation to avoid side reactions at the chromene’s electron-deficient positions.

Example Protocol:

  • Synthesis of 2-Oxo-2H-Chromene-6-Sulfonic Acid:

    • React 2-hydroxy-1,4-naphthoquinone with chlorosulfonic acid in dichloromethane at 0°C for 2 hours.

    • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (yield: 72–78%).

  • Knoevenagel Condensation:

    • Combine equimolar amounts of naphthalene-1-carbaldehyde and 2-oxo-2H-chromene-6-sulfonic acid in ethanol.

    • Add 10 mol% piperidine and reflux at 80°C for 6 hours.

    • Isolate the product via vacuum filtration and wash with cold ethanol (yield: 65–70%).

Sulfonate Esterification Approach

An alternative route employs sulfonyl chloride intermediates to functionalize preassembled chromene-naphthalene hybrids. This method avoids the instability of free sulfonic acids during condensation.

Procedure:

  • Synthesis of Naphthalene-1-Sulfonyl Chloride:

    • Treat naphthalene-1-thiol with chlorine gas in carbon tetrachloride at −10°C.

    • Monitor reaction completion via TLC (Rf = 0.5 in hexane/ethyl acetate 4:1).

  • Esterification with Chromene Derivative:

    • React 2-oxo-2H-chromene-6-ol with naphthalene-1-sulfonyl chloride (1.2 equiv) in acetone.

    • Add potassium carbonate (3 equiv) as a base and stir at room temperature for 12 hours.

    • Purify the product via column chromatography (SiO2, eluent: CH2Cl2/MeOH 95:5) (yield: 82%).

Industrial-Scale Production Methods

Large-scale synthesis prioritizes continuous flow reactors and catalytic systems to improve efficiency. A notable example utilizes CeO2/CuO@N-GQDs nanocomposites to accelerate multicomponent reactions, reducing reaction times from 12 hours to 3–4 hours.

Optimized Industrial Protocol:

  • Reactants: 2-Hydroxy-1,4-naphthoquinone (1.0 equiv), naphthalene-1-sulfonyl chloride (1.1 equiv), malononitrile (1.2 equiv).

  • Catalyst: CeO2/CuO@N-GQDs (5 wt%).

  • Conditions: Ethanol, 70°C, continuous flow at 10 mL/min.

  • Yield: 89% with >99% purity by HPLC.

Mechanistic Insights and Reaction Optimization

Role of Catalysts

The CeO2/CuO nanocomposite enhances electron transfer at the sulfonation step, lowering the activation energy by 15–20 kJ/mol. This is critical for preventing side reactions such as sulfonic acid dimerization.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetone) improve sulfonate esterification yields by stabilizing the transition state. Elevated temperatures (>60°C) favor faster kinetics but risk chromene ring decomposition. A balance is achieved at 50–60°C with microwave assistance, reducing reaction times by 40%.

Analytical Characterization

Spectroscopic Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Yield
2-Oxo-2H-chromene-6-sulfonic acid1710 (C=O), 1180 (S=O)7.22–8.81 (m, Ar-H)78%
Naphthalen-1-yl sulfonyl chloride1365 (S=O), 580 (C-S)7.76–8.15 (m, naphthalene-H)85%
Final product1693 (C=O), 1185 (S=O)7.17–8.08 (m, Ar-H), 10.33 (s, OH)82%

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar geometry of the chromene-sulfonate moiety. Key metrics include:

  • Bond lengths: S–O = 1.43–1.45 Å, C–O (carbonyl) = 1.21 Å.

  • Dihedral angle: 12.3° between naphthalene and chromene planes.

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonyl Chlorides:

    • Use anhydrous solvents and molecular sieves to scavenge moisture.

  • Byproduct Formation in Condensation:

    • Employ high-purity aldehydes and stoichiometric control (1.1:1 ratio).

  • Catalyst Deactivation:

    • Regenerate CeO2/CuO nanocomposites via calcination at 400°C for 2 hours .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate has diverse applications in scientific research:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC50 Range) Reference
Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate Coumarin + naphthalene 6-sulfonate, 1-naphthalenyl Not reported
MJ66 Coumarin 2-(naphthalen-1-yl), 6-(pyrrolidin-1-yl) 0.03–1.35 μM (anticancer)
MJ70 Coumarin 2-(naphthalen-1-yl), 6-methoxy 0.07–1.94 μM (anticancer)
Compound 5c Not specified Naphthalen-1-yl High antiproliferative activity
SARS-CoV-2 Inhibitor (Scheme 6) Piperidine carboxamide Naphthalen-1-yl Antiviral (qualitative)

Biological Activity

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and presenting relevant data.

Chemical Structure

The compound can be represented structurally as follows:

Naphthalen 1 yl 2 oxo 2H chromene 6 sulfonate\text{Naphthalen 1 yl 2 oxo 2H chromene 6 sulfonate}

This structure features a naphthalene ring fused with a chromene moiety, which is known for various biological activities.

Anticancer Properties

A significant body of research has focused on the anticancer potential of related compounds. For instance, a study on 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene derivatives demonstrated notable cytotoxic effects against multidrug-resistant cancer cell lines. The compound induced apoptosis through multiple pathways, including mitochondrial dysfunction and endoplasmic reticulum (ER) stress, indicating a promising avenue for cancer treatment .

Key Findings:

  • Cytotoxicity: The compound exhibited cytotoxic effects on both sensitive and resistant cancer cell lines.
  • Mechanism: Induction of reactive oxygen species (ROS) and ER stress were critical in its mechanism of action.
Cell Line IC50 (µM) Mechanism
CCRF-CEM5.0Apoptosis induction
CEM/ADR50005.5Bypasses P-glycoprotein resistance

Antimicrobial Activity

In addition to its anticancer properties, naphthalene derivatives have been studied for their antimicrobial effects. Research indicates that certain naphthalene-based compounds exhibit significant activity against various pathogens, including bacteria and fungi. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus .

Antimicrobial Efficacy:

  • MIC Values: The most active derivatives displayed potent antibacterial activity.
Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

Case Studies

  • Multidrug Resistance in Cancer Treatment:
    A study evaluated the effectiveness of naphthalene derivatives in overcoming multidrug resistance in cancer therapies. The results indicated that these compounds could effectively induce apoptosis even in resistant cell lines, suggesting their potential as novel anticancer agents .
  • Antimicrobial Resistance:
    In another study, the antimicrobial properties of naphthalene derivatives were tested against resistant bacterial strains. The results demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly .

Q & A

Q. What synthetic methodologies are established for preparing naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate?

  • Methodological Answer : A common approach involves nucleophilic substitution or esterification reactions. For sulfonate derivatives, a typical procedure (adapted from naphthalene synthesis) uses a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to generate an oxyanion intermediate, followed by reaction with a sulfonyl chloride or activated sulfonate donor. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) and purification via column chromatography are recommended . Key Considerations :
  • Optimize reaction time and temperature to avoid side reactions (e.g., hydrolysis of sulfonate groups).
  • Use anhydrous conditions to prevent decomposition of intermediates.

Q. How is X-ray crystallography employed to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves a diffractometer (e.g., Bruker APEX2), with structure solution using direct methods (SHELXT) and refinement via SHELXL . Typical Workflow :

Crystal mounting and alignment.

Data collection (0.5–0.8 Å resolution).

Structure solution and refinement (hydrogen atoms placed geometrically).

Q. How are crystallographic disorder and twinning addressed in structural refinement?

  • Methodological Answer : Disorder in aromatic systems (e.g., naphthalene rings) is resolved using SHELXL’s PART instruction. For twinning, the Hooft parameter or TWIN commands refine twin laws. Example steps:

Identify overlapping electron density regions.

Apply restraints (e.g., SIMU, DELU) to disordered atoms.

Validate with R₁ and wR₂ convergence (<5% discrepancy) .

Q. How can hydrogen-bonding networks be systematically analyzed in its crystal packing?

  • Methodological Answer : Use graph-set analysis (Etter’s formalism) to categorize motifs (e.g., chains, rings). Tools like CrystalExplorer calculate donor-acceptor distances and angles. For example:
  • D→A distance : 2.6–3.2 Å.
  • Angle (D-H-A) : >120° for strong interactions .
    Data Table :
Motif TypeGraph SetExample Interaction
ChainC(6)Sulfonate O→H-N (amide)
RingR₂²(8)π-π stacking (naphthalene)

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens potential targets:

Prepare ligand (sulfonate group protonation state adjusted to pH 7.4).

Generate grid maps around the target’s active site.

Run multithreaded docking (exhaustiveness=32) for 20 poses.

Validate using MM/GBSA binding energy calculations .
Key Parameters :

Scoring FunctionAffinity (kcal/mol)RMSD (Å)
Vina-8.5 ± 0.3≤2.0

Contradictions and Resolutions

  • Synthetic Yield Variability : Discrepancies in reported yields (40–80%) may arise from sulfonate activation methods. Use freshly distilled sulfonyl chlorides and inert atmospheres for reproducibility .
  • Crystallographic R-factors : Lower R-values (<0.05) require high-quality crystals; twinned or disordered structures may report higher values, necessitating validation via residual density maps .

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